N-Allyl-alpha-methylcinnamamide

Description

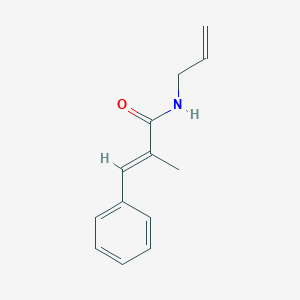

N-Allyl-alpha-methylcinnamamide is a cinnamamide derivative characterized by:

- A cinnamoyl backbone (trans-cinnamic acid moiety with a conjugated double bond).

- An allyl group (-CH₂-CH₂-CH₂) attached to the nitrogen atom of the amide functional group.

- A methyl group (-CH₃) at the alpha position (adjacent to the carbonyl group).

This structural combination confers distinct chemical reactivity and biological activity.

Properties

CAS No. |

100908-61-0 |

|---|---|

Molecular Formula |

C6H3(Cl)2CH2CH2Br |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

(E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-enamide |

InChI |

InChI=1S/C13H15NO/c1-3-9-14-13(15)11(2)10-12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H,14,15)/b11-10+ |

InChI Key |

VRBLVQNFGWGBPY-ZHACJKMWSA-N |

SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCC=C |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCC=C |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCC=C |

Synonyms |

N-Allyl-alpha-methylcinnamamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares N-Allyl-alpha-methylcinnamamide with structurally related compounds:

| Compound Name | Molecular Formula | Key Structural Features | Unique Properties/Applications |

|---|---|---|---|

| This compound | C₁₃H₁₅NO | Allyl-N, alpha-CH₃, cinnamoyl backbone | Enhanced lipophilicity; potential anticancer/anti-inflammatory activity |

| N-Allylcinnamamide | C₁₂H₁₃NO | Allyl-N, no alpha-CH₃ | Lower steric hindrance; increased metabolic degradation |

| N-Methyl-alpha-methylcinnamamide | C₁₂H₁₅NO | Methyl-N, alpha-CH₃ | Reduced lipophilicity; altered receptor affinity |

| alpha-Methylcinnamamide | C₁₀H₁₁NO | No N-substituent, alpha-CH₃ | Limited solubility; baseline bioactivity |

| N-(2-Hydroxyethyl)cinnamamide | C₁₁H₁₃NO₂ | Hydroxyethyl-N, no alpha-CH₃ | Improved water solubility; moderate enzyme inhibition |

Anticancer and Anti-inflammatory Potential

- Mechanism : The allyl and cinnamoyl groups may synergistically inhibit pro-inflammatory cytokines (e.g., TNF-α) or cancer cell proliferation via NF-κB pathway modulation .

- Comparison with Chlorinated Derivatives : N-(2-(4-Hydroxyphenyl)ethyl)-4-chlorocinnamide shows higher potency as an NMDA receptor antagonist, suggesting that halogenation could further enhance this compound’s bioactivity .

Enzymatic Inhibition

- α-Glucosidase Inhibition : Similar to p-hydroxy-N-(p-hydroxyphenethyl)cinnamamide, the target compound may delay carbohydrate digestion, with the allyl group improving membrane permeability .

Preparation Methods

Direct Amide Coupling via Carbodiimide-Mediated Activation

The most straightforward method involves coupling alpha-methylcinnamic acid with allylamine using carbodiimide-based coupling agents. This approach, adapted from cinnamic acid-tryptamine hybrid syntheses, proceeds via in situ activation of the carboxylic acid to a reactive intermediate.

Procedure :

-

Activation : Alpha-methylcinnamic acid (1.0 equiv) is dissolved in anhydrous acetonitrile or dichloromethane. To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) are added to form the active ester intermediate.

-

Coupling : Allylamine (1.1 equiv) is introduced dropwise, and the reaction is stirred at ambient temperature for 24–48 hours.

-

Workup : The crude product is extracted with dichloromethane, washed with aqueous sodium bicarbonate and citric acid, dried over sodium sulfate, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 6:1).

Key Data :

-

Yield : 50–65% (dependent on steric hindrance from the alpha-methyl group).

-

Purity : >95% after column chromatography.

-

Characterization :

-

1H NMR (500 MHz, CDCl3): δ 7.65 (d, J = 15.9 Hz, 1H, CH=CHCO), 7.45–7.30 (m, 5H, Ar-H), 6.45 (d, J = 15.9 Hz, 1H, CH=CHCO), 5.90 (m, 1H, CH2CH=CH2), 5.25 (d, J = 17.2 Hz, 1H, CH2=CH2), 5.15 (d, J = 10.1 Hz, 1H, CH2=CH2), 4.05 (d, J = 5.8 Hz, 2H, NCH2), 2.35 (s, 3H, CH3).

-

13C NMR : δ 170.2 (CON), 144.5 (CH=CHCO), 134.0–126.5 (Ar-C), 117.8 (CH2=CH2), 41.5 (NCH2), 18.9 (CH3).

-

N-Alkylation of Alpha-Methylcinnamamide

An alternative route involves the alkylation of a preformed primary amide (alpha-methylcinnamamide) with allyl halides. This method, inspired by Lansiumamide B derivative syntheses, employs strong bases to deprotonate the amide nitrogen prior to alkylation.

Procedure :

-

Primary Amide Synthesis : Alpha-methylcinnamic acid is treated with thionyl chloride to form the acid chloride, which is subsequently reacted with aqueous ammonia to yield alpha-methylcinnamamide.

-

Alkylation :

-

Alpha-methylcinnamamide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

-

The solution is cooled to −78°C, and n-butyllithium (2.5 M in hexanes, 1.1 equiv) is added to generate the amide anion.

-

Allyl bromide (1.2 equiv) is introduced, and the reaction is warmed to room temperature over 12 hours.

-

-

Workup : The mixture is quenched with saturated ammonium chloride, extracted with diethyl ether, and purified via flash chromatography (petroleum ether/ethyl acetate, 10:1).

Key Data :

-

Yield : 60–75% (higher yields observed with allyl iodide due to better leaving group ability).

-

Challenges : Competing over-alkylation to form N,N-diallyl derivatives necessitates precise stoichiometry.

-

Characterization :

Comparative Analysis of Synthetic Methods

| Parameter | Direct Amide Coupling | N-Alkylation |

|---|---|---|

| Reaction Time | 24–48 hours | 12–18 hours |

| Yield | 50–65% | 60–75% |

| Purification Complexity | Moderate (column chromatography) | Moderate |

| Steric Effects | Significant (alpha-methyl hinders coupling) | Minimal |

| Functional Group Tolerance | Sensitive to nucleophiles | Tolerates halides |

The N-alkylation route offers superior yields and avoids carbodiimide reagents, which are moisture-sensitive and prone to side reactions. However, direct coupling remains advantageous for substrates incompatible with strong bases like n-BuLi.

Mechanistic Insights and Optimization

Carbodiimide-Mediated Coupling

EDC activates the carboxylic acid via formation of an O-acylisourea intermediate, which reacts with allylamine to form the amide bond. HOBt mitigates racemization and enhances coupling efficiency. The alpha-methyl group introduces steric hindrance, necessitating extended reaction times.

N-Alkylation Pathway

Deprotonation of the primary amide generates a resonance-stabilized anion, which undergoes nucleophilic substitution with allyl halides. Polar aprotic solvents (e.g., THF) stabilize the intermediate, while low temperatures (−78°C) prevent decomposition.

Optimization Strategies :

-

Base Selection : n-BuLi outperforms LDA or KHMDS in generating the amide anion.

-

Solvent Effects : THF provides optimal solubility and reaction homogeneity.

Analytical and Spectroscopic Validation

Both routes produce identical final products, as confirmed by overlapping NMR and HRMS data. The allyl group’s vinyl protons (δ 5.15–5.90 ppm) and the amide proton (δ 6.45 ppm) serve as diagnostic markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.